2-[1-[(2-氟苯基)甲基]-1H-吡唑并[3,4-b]吡啶-3-基]-N5-甲基-4,5,6-嘧啶三胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound, also known as BAY 41-8543, is a stimulator of soluble Guanylyl cyclase (guanylate cyclase, sGC), the primary cellular receptor for nitric oxide (NO) . It has an empirical formula of C21H21FN8O and a molecular weight of 420.44 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazolo[3,4-b]pyridine core substituted with a fluorophenyl group and a pyrimidinetriamine group . The InChI key for this compound is AQYFUZRYBJBAGZ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a white to very dark brown powder. It is soluble in DMSO at a concentration of 2 mg/mL when warmed . It has a molecular weight of 420.44 .科学研究应用
吡唑并[1,5-a]嘧啶的抗分枝杆菌活性
本研究提出吡唑并[1,5-a]嘧啶作为分枝杆菌 ATP 合酶的有效抑制剂,可用于治疗结核分枝杆菌。该研究包括众多吡唑并[1,5-a]嘧啶-7-胺的设计、合成和分析,揭示了一些对结核分枝杆菌体外生长具有显著抑制作用的化合物 (Sutherland 等人,2022)。
吡唑并[3,4-d]嘧啶衍生物作为博莱霉素的放大剂
本研究探讨了吡唑并[3,4-d]嘧啶衍生物及其作为抗生素博莱霉素放大剂的作用。这些化合物对大肠杆菌表现出活性,表明在增强抗生素疗效方面具有潜力 (Brown 等人,1979)。
吡唑衍生物的抗病毒活性
合成了一系列新的吡唑衍生物,与感兴趣的化合物密切相关,并评估了其对单纯疱疹病毒的抗病毒活性。几种化合物显示出强烈的抗病毒活性,突出了其在抗病毒治疗中的潜力 (Tantawy 等人,2012)。
Aurora 激酶抑制剂研究
一项关于与所讨论化合物密切相关的一种 Aurora 激酶抑制剂的研究,显示出通过抑制 Aurora A(一种与癌症进展有关的酶)来治疗癌症的潜力 (ロバート·亨利,詹姆斯, 2006)。
嘧啶衍生物的合成和抗菌活性
对嘧啶衍生物的研究,包括对特定嘧啶化合物的合成和抗菌活性的研究。这些衍生物由于其抗菌特性而在医药应用中显示出巨大的潜力 (Rathod & Solanki, 2018)。
吡唑并[3,4-d]嘧啶衍生物的抗肿瘤评估
本研究重点关注吡唑并[3,4-d]嘧啶衍生物的合成及其对人乳腺腺癌的细胞毒活性。这些化合物显示出有希望的生长抑制活性,表明在癌症治疗中具有潜力 (Abdellatif 等人,2014)。
作用机制
Target of Action
The primary target of this compound, also known as Riociguat, is the soluble guanylate cyclase (sGC) . The sGC is an enzyme found in the smooth muscle cells of the blood vessels, and it plays a crucial role in vasodilation, the process of relaxing and widening the blood vessels .
Mode of Action
Riociguat acts as a stimulator of the soluble guanylate cyclase (sGC). It enhances the sensitivity of sGC to endogenous nitric oxide (NO), a molecule that signals vasodilation. In the absence of NO, Riociguat also has a direct stimulatory effect on sGC . The activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), which in turn activates a cGMP-dependent protein kinase. This kinase reduces the intracellular levels of calcium ions, leading to relaxation of the vascular smooth muscle cells and vasodilation .
Biochemical Pathways
The activation of sGC and the subsequent increase in cGMP levels affect several biochemical pathways. These include the reduction of intracellular calcium levels, the inhibition of platelet aggregation, and the prevention of smooth muscle cell proliferation . These effects collectively contribute to the dilation of blood vessels and the reduction of blood pressure .
Pharmacokinetics
Riociguat has a high bioavailability of 94% . It is metabolized primarily by the cytochrome P450 enzymes CYP1A1, CYP3A4, CYP2C8, and CYP2J2 . The elimination half-life of Riociguat is approximately 12 hours in patients and 7 hours in healthy individuals . It is excreted via the kidneys (33-45%) and the bile duct (48-59%) .
Result of Action
The primary result of Riociguat’s action is the dilation of blood vessels, which can reduce blood pressure and improve blood flow . This makes it an effective treatment for conditions characterized by high blood pressure in the blood vessels of the lungs, such as chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary arterial hypertension (PAH) .
Action Environment
The action, efficacy, and stability of Riociguat can be influenced by various environmental factors. For instance, the presence of food can increase the absorption of Riociguat . Additionally, substances that induce or inhibit the cytochrome P450 enzymes can respectively decrease or increase the plasma concentration of Riociguat . Smoking, which induces CYP1A1, can reduce the plasma concentration of Riociguat .
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway of the compound involves the reaction between 2-fluorobenzylamine and 3-(N-methylamino)pyrazole-4-carboxylic acid, followed by a series of reactions to form the final product.", "Starting Materials": [ "2-fluorobenzylamine", "3-(N-methylamino)pyrazole-4-carboxylic acid", "N,N-dimethylformamide", "triethylamine", "methyl iodide", "potassium carbonate", "4,5,6-triaminopyrimidine" ], "Reaction": [ "Step 1: 2-fluorobenzylamine is reacted with 3-(N-methylamino)pyrazole-4-carboxylic acid in N,N-dimethylformamide and triethylamine to form the intermediate 2-[1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-N5-methyl-4,5,6-pyrimidinetriamine.", "Step 2: The intermediate is then reacted with methyl iodide in the presence of potassium carbonate to form the final product." ] } | |
CAS 编号 |
1702271-98-4 |
分子式 |
C18H17FN8 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-N-methylpyrimidine-4,5,6-triamine |
InChI |
InChI=1S/C18H17FN8/c1-22-14-15(20)24-17(25-16(14)21)13-11-6-4-8-23-18(11)27(26-13)9-10-5-2-3-7-12(10)19/h2-8,22H,9H2,1H3,(H4,20,21,24,25) |
InChI 键 |
SFSNNJQOHCEUSA-UHFFFAOYSA-N |
SMILES |
CNC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N |
规范 SMILES |
CNC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N |
同义词 |
Riociguat Impurity VI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。